2-Oxazolidinone, 3-heptyl-
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Overview
Description
2-Oxazolidinone, 3-heptyl-: is a derivative of oxazolidinone, a class of synthetic antimicrobial agents. Oxazolidinones are known for their potent activity against a wide range of multidrug-resistant Gram-positive pathogens . The 3-heptyl substitution on the oxazolidinone ring introduces unique chemical properties that can be exploited in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolidinones can be achieved through several methods. One common approach involves the [3 + 2] coupling reaction of isocyanates and epoxides using bifunctional phase-transfer catalysts. This method can yield 2-oxazolidinones in high yields (up to 92%) under conditions such as 100°C within 12 hours . Another method involves the ring-opening of aziridines by carbon dioxide or the one-pot reaction of primary amines with epoxides and carbon dioxide .
Industrial Production Methods: Industrial production of 2-oxazolidinones often involves scalable and efficient synthetic routes. For instance, the use of microwave irradiation in a chemical paste medium has been reported to facilitate the synthesis of oxazolidinone derivatives . Additionally, palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides a practical approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Oxazolidinone, 3-heptyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different functionalized products.
Substitution: N-arylation and other substitution reactions are common, where aryl groups are introduced to the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Catalysts like palladium on carbon (Pd/C) or other reducing agents.
Substitution: Aryl bromides, phosphine ligands, and bases are commonly used in palladium-catalyzed N-arylation reactions.
Major Products: The major products formed from these reactions include various substituted oxazolidinone derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-Oxazolidinone, 3-heptyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-oxazolidinone, 3-heptyl- involves the inhibition of bacterial protein synthesis. This compound binds to the ribosomal 50S subunit of bacteria, preventing the formation of a functional 70S initiation complex . This inhibition blocks the translation process, effectively stopping bacterial growth and proliferation .
Comparison with Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone with enhanced activity and a better safety profile.
Uniqueness: 2-Oxazolidinone, 3-heptyl- stands out due to its unique 3-heptyl substitution, which can impart different chemical and biological properties compared to other oxazolidinones. This substitution can influence the compound’s pharmacokinetics, bioavailability, and overall efficacy .
Properties
CAS No. |
60420-23-7 |
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Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-heptyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-5-6-7-11-8-9-13-10(11)12/h2-9H2,1H3 |
InChI Key |
RLBSEJGBKDDWNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1CCOC1=O |
Origin of Product |
United States |
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